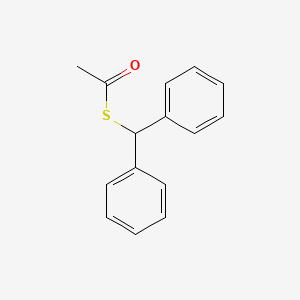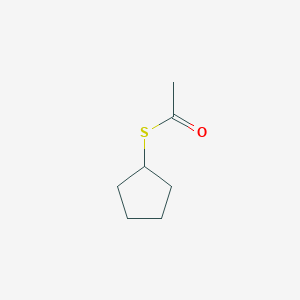
Cyclopentanethiol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanethiol acetate, also known as acetylmercaptocyclopentane, is an organic compound with the molecular formula C7H12OS. It is a thioester derivative of cyclopentanethiol and is characterized by its unique structure, which includes a cyclopentane ring bonded to a thiol group and an acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentanethiol acetate can be synthesized through the reaction of cyclopentanethiol with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the thiol group reacting with the acylating agent to form the thioester bond. The general reaction is as follows:
Cyclopentanethiol+Acetic Anhydride→Cyclopentanethiol Acetate+Acetic Acid
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentanethiol acetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetate group can be reduced to form cyclopentanethiol.
Substitution: The acetate group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides or anhydrides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanethiol sulfoxide or sulfone.
Reduction: Formation of cyclopentanethiol.
Substitution: Formation of various acyl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Cyclopentanethiol acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of cyclopentanethiol acetate involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanethiol acetate can be compared with other thioester compounds, such as:
Cyclohexanethiol acetate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Cyclopentanethiol propionate: Similar structure but with a propionate group instead of an acetate group.
Cyclopentanethiol butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness: this compound is unique due to its specific combination of a cyclopentane ring, thiol group, and acetate group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
Molekularformel |
C7H12OS |
|---|---|
Molekulargewicht |
144.24 g/mol |
IUPAC-Name |
S-cyclopentyl ethanethioate |
InChI |
InChI=1S/C7H12OS/c1-6(8)9-7-4-2-3-5-7/h7H,2-5H2,1H3 |
InChI-Schlüssel |
LSEYTICQPCCBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


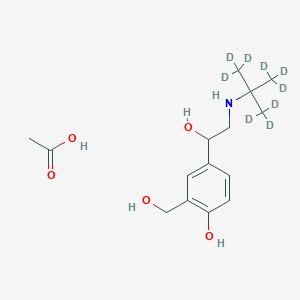


![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)
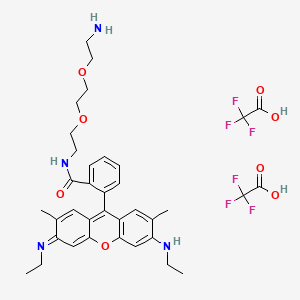
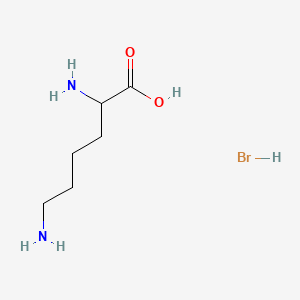
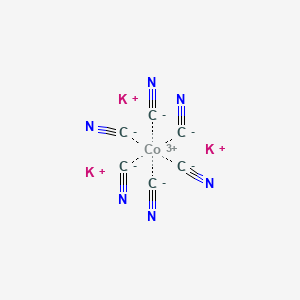

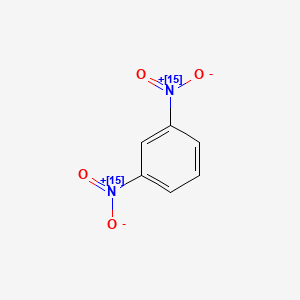

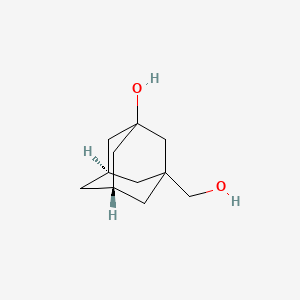
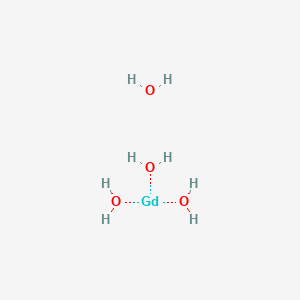
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium](/img/structure/B15088850.png)
